3,5-Bis(perfluorohexyl)pyrazole

説明

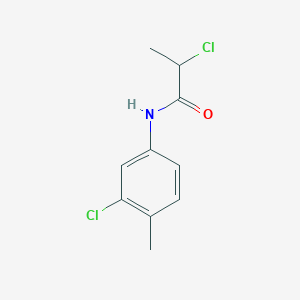

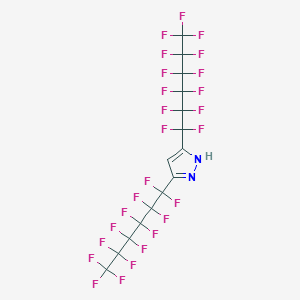

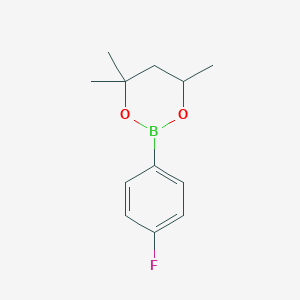

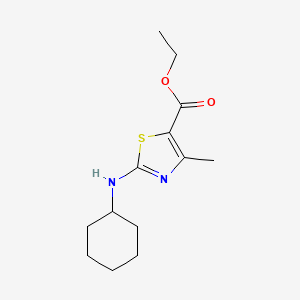

3,5-Bis(perfluorohexyl)pyrazole is a biochemical compound used for proteomics research . It has a molecular formula of C15H2F26N2 and a molecular weight of 704.15 .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as this compound, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The structure of pyrazoles, including this compound, exhibits tautomerism, which may influence their reactivity .Chemical Reactions Analysis

Pyrazoles, including this compound, are known as versatile scaffolds in organic synthesis and medicinal chemistry. They are often used as starting materials for the preparation of more complex heterocyclic systems . The reactivity of pyrazoles can be influenced by their tautomeric and conformational preferences .科学的研究の応用

Structure and Molecular Interactions

The molecular structure and interactions of 3,5-bis(trifluoromethyl)pyrazole, a compound related to 3,5-bis(perfluorohexyl)pyrazole, have been explored. This compound forms tetramers through N–H···N hydrogen bonds in the solid state, and its IR spectra have been analyzed in both the gas phase (monomers) and solid state (tetramers). Solid-state NMR spectroscopy and ab initio GIAO calculations suggest the presence of dynamic disorder involving intramolecular proton transfers within the crystal structure (Alkorta et al., 1999).

Synthesis and Structural Evaluations

Research has been conducted on synthesizing and structurally evaluating 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, demonstrating the compound's crystal packing stabilized by O-H⋯O and O-H⋯S intermolecular hydrogen bonds. Spectroscopic investigations including FT-IR and FT-NMR alongside theoretical approaches have been utilized to understand the molecule's structure and properties (Tamer et al., 2015).

Functional Additives for Lithium-Ion Batteries

A novel methylated pyrazole derivative, namely 1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole, was synthesized and evaluated for its application in lithium-ion batteries (LIBs). The study compared its reactivity and performance to known functional additives, demonstrating significant improvements in cycling performance for high voltage LIB applications. Quantum chemistry calculations were used to assess the reductive and oxidative stabilities of the molecules and their reactivity with the cathode surface (von Aspern et al., 2020).

Catalytic Applications

Dinickel(II) complexes of bis(N-heterocyclic carbene) ligands containing [Ni2(μ-OH)] cores were synthesized and characterized for their catalytic activities in Suzuki−Miyaura and Kumada−Corriu coupling reactions of various aryl chlorides. These complexes demonstrate excellent catalytic activities, highlighting the potential of pyrazole derivatives in catalysis (Zhou et al., 2008).

将来の方向性

特性

IUPAC Name |

3,5-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H2F26N2/c16-4(17,6(20,21)8(24,25)10(28,29)12(32,33)14(36,37)38)2-1-3(43-42-2)5(18,19)7(22,23)9(26,27)11(30,31)13(34,35)15(39,40)41/h1H,(H,42,43) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEVZBCRQDLSLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H2F26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501168787 | |

| Record name | 3,5-Bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501168787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

704.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1030269-33-0 | |

| Record name | 3,5-Bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1030269-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501168787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-2-carboxylic acid](/img/structure/B3075287.png)

![4-[(Piperidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B3075315.png)

![Ethyl 2-{N-[2-(thiophen-2-yl)ethyl]4-methylbenzenesulfonamido}acetate](/img/structure/B3075335.png)

![N-(3,5-dimethylphenyl)-2-(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetamide](/img/structure/B3075356.png)

![3-[(4-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3075369.png)

![[3-Oxo-1-(thien-2-ylmethyl)piperazin-2-yl]acetic acid](/img/structure/B3075375.png)